![molecular formula C12H17Cl2N3 B2855330 [4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride CAS No. 2260933-44-4](/img/structure/B2855330.png)
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine” is a chemical compound with the molecular formula C12H15N3. Its molecular weight is 201.27 . It’s a specific type of methanamine, which is a class of organic compounds known for their use in various applications, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group, which in turn is attached to a methylpyrazol group . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 373.1±30.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 9.05±0.10 .Mecanismo De Acción
The mechanism of action of [4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride involves its binding to the sigma-1 receptor, which is located on the endoplasmic reticulum of cells. This binding leads to the activation of various signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and growth. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, protein synthesis, and cell survival. It has also been shown to improve cognitive function and protect against neuronal damage in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in studying various neurological conditions. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving [4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride. One area of interest is the development of more selective sigma-1 receptor ligands, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound, as well as its potential use in the treatment of various neurological conditions. Finally, the development of new synthesis methods for this compound may allow for the production of larger quantities of this compound, which may facilitate its use in future research.
Métodos De Síntesis
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride can be synthesized through a multi-step process involving the reaction of 4-methylpyrazole with benzyl chloride, followed by the reaction of the resulting benzylpyrazole with 4-(chloromethyl)phenylboronic acid. The final step involves the reduction of the resulting boronic acid intermediate with lithium aluminum hydride to produce this compound.
Aplicaciones Científicas De Investigación
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has also been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against neuronal damage and improve cognitive function in animal models.
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12;;/h2-5,7-8H,6,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRZKIKFIQBFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

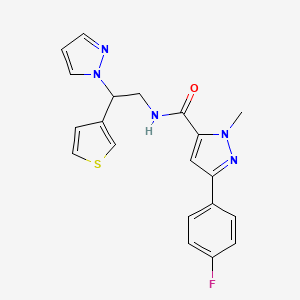
![1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2855251.png)
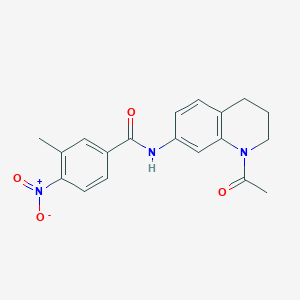

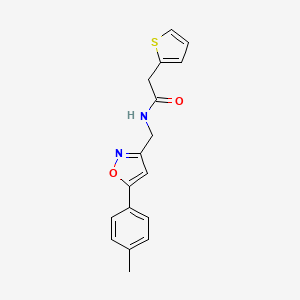
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2855259.png)
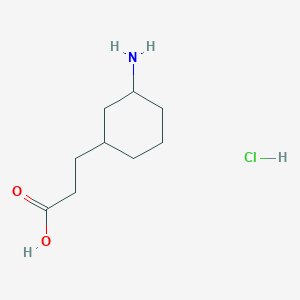
![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)
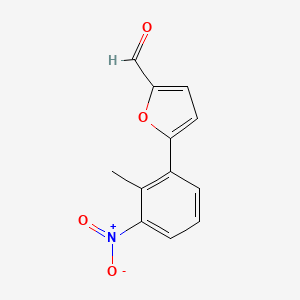
![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)

![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)